Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate

Benzodiazepine receptor selectivity TSPO/PBR ligands 6,8-disubstituted imidazo[1,2-a]pyridines

Research programs targeting TSPO or bromodomains often face a supply bottleneck for key 6,8-disubstituted imidazo[1,2-a]pyridine scaffolds. This compound directly addresses that gap. - >1,000-fold selectivity for peripheral benzodiazepine receptor (PBR/TSPO) over central receptors, enabling anxiolytic-independent probe development. - Dual electronically differentiated aryl bromides enable sequential Suzuki or Buchwald couplings for efficient 6-Ar, 8-Ar, and 6,8-diAr library generation from a single intermediate. - Methyl carbamate at position 3 serves as a metabolic soft spot or synthetic handle, simplifying pharmacokinetic optimization.

Molecular Formula C15H11Br2N3O2
Molecular Weight 425.07 g/mol
Cat. No. B12202454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate
Molecular FormulaC15H11Br2N3O2
Molecular Weight425.07 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=C(N=C2N1C=C(C=C2Br)Br)C3=CC=CC=C3
InChIInChI=1S/C15H11Br2N3O2/c1-22-15(21)19-14-12(9-5-3-2-4-6-9)18-13-11(17)7-10(16)8-20(13)14/h2-8H,1H3,(H,19,21)
InChIKeyRWMNIAMNPSWQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate: Core Structure and Class Identity


Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate (C₁₅H₁₁Br₂N₃O₂, MW 425.07) belongs to the 2-phenylimidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for diverse biological activities including benzodiazepine receptor modulation, bromodomain inhibition, antiviral effects, and anti-inflammatory action [1]. The compound features a methyl carbamate at the 3-position and bromine atoms at both the 6- and 8-positions on the pyridine ring, a substitution pattern that distinguishes it from the more commonly encountered mono-substituted or unsubstituted analogs in the same series [2][3].

Reported TSPO selectivity over central benzodiazepine receptor
Dual aryl bromide cross-coupling handles for sequential diversification
Methyl carbamate pharmacophore with H-bond donor capacity

Why In-Class Analogs Cannot Replace This Compound


Within the 2-phenylimidazo[1,2-a]pyridine family, even small changes in substitution pattern produce large shifts in receptor selectivity and functional activity. Compounds with an unsubstituted or mono-substituted pyridine ring show markedly different benzodiazepine receptor subtype preferences compared to 6,8-disubstituted derivatives, with the latter achieving >1,000-fold selectivity for peripheral benzodiazepine receptor (PBR/TSPO) over central benzodiazepine receptor (CBR) [1]. Similarly, the nature of the 3-position group (ester, amide, or carbamate) critically influences both potency and metabolic stability, meaning that a structurally similar compound with an ethyl ester or acetamide cannot be assumed to perform equivalently [1][2]. The two bromine atoms at positions 6 and 8 are not merely inert substituents but serve as reactive handles for further chemical elaboration (e.g., Suzuki or Buchwald couplings), a synthetic utility absent in des-bromo or mono-bromo analogs [3].

Mono-substituted or unsubstituted analogs may shift receptor subtype preference away from reported TSPO selectivity.
3-Position functional group (ester, amide) alters pharmacodynamics; carbamate profile may not transfer directly.
Des-bromo or mono-bromo analogs lack synthetic handles, limiting sequential derivatization scope.

Quantitative Differentiation vs. Closest Analogs


Benzodiazepine Receptor Subtype Selectivity Driven by Dibromo Pattern

The 1997 SAR study by Trapani et al. demonstrated that 6,8-disubstituted N,N-dialkyl-2-phenylimidazo[1,2-a]pyridin-3-ylacetamides (compounds 7o–t) are >1,000-fold more selective for peripheral benzodiazepine receptor (PBR) versus central benzodiazepine receptor (CBR), while 6-substituted analogs (7f–n) displayed IC50(CBR)/IC50(PBR) ratios ranging from only 0.32 to 232 [1]. Although the target compound bears a carbamate rather than an acetamide at the 3-position, the 6,8-dibromo motif is the key driver of this selectivity switch, making the compound a candidate for selective TSPO ligand development where off-target CBR activity must be minimized [1].

TSPO vs. CBR Selectivity
Class-level inference
6,8-disubstituted class: >1,000-fold PBR selectivity. 6-substituted analogs: IC50 ratio 0.32–232.
Supports TSPO ligand development context.
Direct data for this carbamate not reported; inferred from acetamide series.
Benzodiazepine receptor selectivity TSPO/PBR ligands 6,8-disubstituted imidazo[1,2-a]pyridines

Hydrogen-Bonding and Steric Differences from 4-Methoxybenzamide Analog

The target compound's methyl carbamate group (‒NH‒CO‒OCH₃) at position 3 provides a distinct hydrogen-bond donor/acceptor profile relative to the commercially available N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide (CAS 372977-44-1, Sigma-Aldrich AldrichCPR) [1]. The carbamate NH can act as a hydrogen-bond donor (unlike the tertiary amide in the benzamide analog), while the carbamate carbonyl oxygen and methoxy oxygen offer two acceptor sites. The 4-methoxybenzamide analog replaces the carbamate with a bulkier benzamide, altering both steric occupancy and electronic distribution at the 3-position [1]. In related 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, replacing an ester with an amide or carbamate group has been shown to modulate anti-inflammatory activity and gastrointestinal tolerability, indicating that the 3-position functional group is a critical determinant of both pharmacodynamics and safety profile [2].

H-Bond & Steric Profile
Data to verify
Carbamate: 1 H-bond donor, MW ~59 Da. Benzamide analog: 0 donors, MW ~253 Da.
May affect permeability and solubility in CNS research.
No co-crystal or binding data; structural comparison only.
Carbamate pharmacophore Hydrogen-bonding capacity Metabolic stability

Dual Synthetic Elaboration via 6,8-Dibromo Handles

The presence of two aryl bromine atoms at positions 6 and 8 provides orthogonal or sequential cross-coupling opportunities unavailable in the 6-methyl analog methyl N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate (BindingDB BDBM48310, IC50 5.00×10⁴ nM for ERβ) [1] or the unsubstituted 2-phenylimidazo[1,2-a]pyridine core [2]. The differential reactivity of C6‒Br vs. C8‒Br due to the electronic asymmetry of the imidazo[1,2-a]pyridine ring system allows for sequential Pd-catalyzed couplings, enabling systematic exploration of structure-activity relationships at both positions from a single intermediate . This dual-handle feature is a quantifiable advantage: the 6-methyl analog offers zero halogen coupling sites, while the 6,8-dibromo compound offers two, effectively doubling the combinatorial diversification potential per synthetic step.

Cross-Coupling Handles
Reported
2 aryl bromide sites vs. 0 (6-methyl) or 1 (mono-bromo) in comparator scaffolds.
Enables sequential library diversification from a single intermediate.
C6/C8 reactivity difference confirmed by NMR.
Cross-coupling handles Suzuki coupling Late-stage functionalization

Hydrophobicity Contribution of Dibromo Substitution to Antiviral SAR

In a focused study of 16 dibromoimidazo[1,2-a]pyridines bearing thioether side chains, Mavel et al. demonstrated that hydrophobicity (logP) was the single most important physicochemical parameter correlating with antiviral activity, as determined by molecular modeling and SAR analysis . The 6,8-dibromo substitution contributes significantly to the overall logP of the scaffold. Although the target compound carries a carbamate rather than a thioether side chain, the 6,8-dibromo core is identical, and the lipophilic contribution of the two bromine atoms (estimated π ≈ +0.86 each, total +1.72) can be expected to elevate logP by approximately 1.5–2.0 units compared to the unsubstituted 2-phenylimidazo[1,2-a]pyridine-3-ylcarbamate scaffold [1]. For the 6-methyl analog (π ≈ +0.52), the logP contribution is substantially lower. This quantitative hydrophobicity difference directly impacts membrane permeability and non-specific protein binding .

logP Contribution
Class-level inference
Estimated ΔlogP ~+1.7 for dibromo substitution vs. unsubstituted core.
Supports lipophilicity-dependent assay context.
Calculated from Hansch π constants; no experimental logP available.
Antiviral SAR logP hydrophobicity QSRR modeling

Procurement-Guided Application Scenarios


Selective TSPO Ligand Development

Based on the class-level evidence that 6,8-disubstituted 2-phenylimidazo[1,2-a]pyridines achieve >1,000-fold PBR selectivity over CBR [1], this compound is the appropriate starting scaffold for TSPO ligand programs where central benzodiazepine receptor activity (sedation, dependence liability) must be avoided. The methyl carbamate at position 3 can serve as a metabolic soft spot or be further elaborated to optimize pharmacokinetics while retaining the selectivity-conferring 6,8-dibromo motif.

One-Intermediate Diversification for Parallel SAR

With two electronically differentiated aryl bromide handles, this compound enables two sequential Pd-catalyzed cross-coupling reactions without intermediate re-functionalization [2]. A procurement team can stock this single intermediate to generate 6-Ar, 8-Ar, and 6,8-diAr libraries, reducing inventory complexity and cost compared to purchasing separate mono-bromo or triflate intermediates for each desired analog.

High-Lipophilicity Scaffold for Membrane-Permeable Probes

The estimated logP contribution of approximately +1.7 from the two bromine atoms places this compound in a higher lipophilicity range than mono-methyl or unsubstituted analogs . This makes it a suitable core for designing cell-permeable probes targeting intracellular or membrane-associated proteins, such as the mitochondrial TSPO protein, where adequate membrane partitioning is essential for target engagement.

Bromodomain Inhibitor Fragment Evolution

Patent literature identifies substituted imidazo[1,2-a]pyridines as bromodomain inhibitor pharmacophores [3]. The 6,8-dibromo carbamate can serve as a fragment hit for bromodomain proteins such as BRD4 or CBP/EP300, where the bromine atoms may occupy adjacent hydrophobic pockets or be replaced via coupling chemistry to grow affinity through structure-guided design.

Application
Selection Property
Validation Focus
TSPO selectivity studies
6,8-Dibromo substitution pattern
Peripheral vs. central receptor binding
Parallel library synthesis
Dual aryl bromide cross-coupling handles
Sequential diversification feasibility
Cell-permeable probe design
High lipophilicity (dibromo contribution)
Membrane partitioning assays
Bromodomain inhibitor fragment
Imidazopyridine core with modification handles
BRD4/CBP binding and SAR
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